(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid
CAS No.: 222846-98-2
Cat. No.: VC5940896
Molecular Formula: C12H21NO6
Molecular Weight: 275.301
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 222846-98-2 |
|---|---|
| Molecular Formula | C12H21NO6 |
| Molecular Weight | 275.301 |
| IUPAC Name | (3S)-6-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid |
| Standard InChI | InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-8(7-9(14)15)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15)/t8-/m0/s1 |
| Standard InChI Key | BQRPQYGOOWCDMZ-QMMMGPOBSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OC)CC(=O)O |
Introduction
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (3S)-6-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid . Its molecular formula, C₁₂H₂₁NO₆, corresponds to a molecular weight of 275.30 g/mol . The structure integrates a hexanoic acid backbone modified with a tert-butoxycarbonyl (Boc) protecting group, a methoxy ester, and a ketone functionality, all contributing to its reactivity and utility in synthetic workflows.
Stereochemical Configuration
The (3S) designation indicates a chiral center at the third carbon of the hexanoic acid chain, conferring stereospecificity critical for biological activity and synthetic applications . This configuration is preserved in its SMILES notation: CC(C)(C)OC(=O)NC@@HCC(=O)O , which explicitly denotes the (S)-configuration at the third position.
Synonyms and Identifiers
This compound is cataloged under multiple synonyms, including:
-
(S)-3-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid
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(3S)-3-([(TERT-BUTOXY)CARBONYL]AMINO)-6-METHOXY-6-OXOHEXANOIC ACID
Physicochemical Properties
Computed Physicochemical Data
Key properties derived from computational analyses include:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 275.30 g/mol | Determines molar mass for stoichiometry |
| XLogP3 | 0.7 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 2 | Influences solubility in polar solvents |
| Hydrogen Bond Acceptors | 6 | Affects crystal packing and hydration |
| Topological Polar Surface Area | 102 Ų | Predicts membrane permeability |
| Rotatable Bond Count | 9 | Impacts conformational flexibility |
Source: PubChem computed properties .
The XLogP3 value of 0.7 suggests balanced hydrophilicity-lipophilicity, making the compound suitable for both aqueous and organic reaction media . The high polar surface area (102 Ų) implies limited blood-brain barrier penetration, typical of intermediates designed for in vitro applications .
Spectroscopic Characteristics
Synthetic Relevance and Applications
Role in Peptide Synthesis
The Boc (tert-butoxycarbonyl) group is a cornerstone of modern peptide synthesis, providing temporary protection for amine functionalities during solid-phase assembly . The methoxy ester at the sixth position acts as a carboxylic acid protecting group, enabling selective deprotection under mild acidic conditions. This dual-protection strategy is pivotal for constructing complex peptides with orthogonal protecting groups.
Pharmaceutical Intermediate
As a chiral building block, this compound facilitates the synthesis of bioactive molecules. For example, analogous Boc-protected amino acids are employed in producing protease inhibitors and kinase modulators . The (3S) configuration ensures compatibility with enzymatic systems, minimizing racemization risks during coupling reactions.
Comparative Analysis with Related Compounds
The ChemSpider entry for Fmoc-β-Homoglu(OtBu)-OH (CID: 2042246) highlights structural parallels, substituting the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) moiety. Unlike Fmoc, the Boc group is removed under strongly acidic conditions (e.g., trifluoroacetic acid), offering complementary stability in multi-step syntheses .
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